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magnesium;cyclopentane;bromide

Cat. No.: B13383939
M. Wt: 173.33 g/mol
InChI Key: JMPXNLAYOWCGCW-UHFFFAOYSA-M
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Description

Historical Context and Evolution of Grignard Chemistry

The journey of Grignard chemistry began in 1900 with the pioneering work of French chemist François Auguste Victor Grignard. thermofisher.comwikipedia.org He discovered that reacting an organic halide with magnesium metal in an ether solvent produced a highly reactive organomagnesium compound. thermofisher.comnumberanalytics.com This discovery was a significant breakthrough, as it provided a relatively straightforward method for creating carbon-carbon bonds. numberanalytics.com For this groundbreaking work, Victor Grignard was awarded the Nobel Prize in Chemistry in 1912. wikipedia.orgbyjus.comwikipedia.org

Initially, it was believed that the reaction involved the direct insertion of magnesium into the carbon-halogen bond. However, subsequent research, notably by Wilhelm Schlenk, revealed a more complex reality. ebsco.comchemeurope.com Schlenk demonstrated that Grignard reagents in solution exist in a dynamic equilibrium, now known as the Schlenk equilibrium. chemeurope.comwikipedia.org This equilibrium involves the disproportionation of the alkylmagnesium halide (RMgX) into a dialkylmagnesium species (R₂Mg) and a magnesium halide (MgX₂). chemeurope.comwikipedia.org The position of this equilibrium is influenced by factors such as the solvent, the nature of the organic group, and temperature. wikipedia.orgfiveable.me

Fundamental Role of Grignard Reagents in Modern Organic Synthesis

Grignard reagents are indispensable tools in the arsenal (B13267) of synthetic organic chemists due to their ability to form new carbon-carbon bonds with a wide variety of electrophiles. tutorchase.combyjus.com This versatility allows for the synthesis of a vast array of organic compounds, including alcohols, carboxylic acids, ketones, and other functionalized molecules. geeksforgeeks.orgbrainly.inrflow.ai

The fundamental reactivity of a Grignard reagent stems from the polar nature of the carbon-magnesium bond. wikipedia.org The electropositive magnesium atom imparts a significant degree of carbanionic character to the attached carbon atom, making it a potent nucleophile. wikipedia.org This nucleophilic carbon can then attack electrophilic centers, such as the carbon atom of a carbonyl group, leading to the formation of a new carbon-carbon bond. wikipedia.orgchemistrysteps.com

The applications of Grignard reagents are extensive and continue to expand. They are crucial intermediates in the production of pharmaceuticals, fragrances, and other specialty chemicals. brainly.injst.go.jpcareers360.com For instance, they are used in the synthesis of primary, secondary, and tertiary alcohols through reactions with aldehydes, ketones, and esters, respectively. chemistrysteps.comorganic-chemistry.org They also react with carbon dioxide to produce carboxylic acids and with nitriles to yield ketones. rflow.ai Furthermore, in the presence of appropriate catalysts, Grignard reagents can participate in cross-coupling reactions to form new carbon-carbon bonds between different organic fragments. wikipedia.orggeeksforgeeks.org

General Reactivity Principles of Organomagnesium Halides

The reactivity of organomagnesium halides, including cyclopentylmagnesium bromide, is governed by several key principles. As mentioned, the nucleophilic character of the carbon atom attached to magnesium is the primary driver of their reactions. wikipedia.org However, Grignard reagents are also strong bases and will readily react with any compound containing an acidic proton, such as water, alcohols, and carboxylic acids. sigmaaldrich.comlibretexts.org This basicity necessitates the use of anhydrous (dry) solvents, typically ethers like diethyl ether or tetrahydrofuran (B95107) (THF), during their preparation and use. byjus.commsu.edu

The aforementioned Schlenk equilibrium also plays a crucial role in the reactivity of Grignard reagents. fiveable.me The monomeric form of the Grignard reagent (RMgX) is generally considered to be more reactive than the dimeric or aggregated forms. fiveable.me The position of this equilibrium, and therefore the concentration of the more reactive species, can be influenced by the solvent. chemeurope.comwikipedia.org For example, in the presence of dioxane, the magnesium halide precipitates, driving the equilibrium towards the formation of the dialkylmagnesium compound. chemeurope.comwikipedia.org

The reaction of Grignard reagents with carbonyl compounds typically proceeds through a nucleophilic addition mechanism. organic-chemistry.org The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. chemistrysteps.com Subsequent workup with an acidic solution protonates the resulting alkoxide to yield the final alcohol product. byjus.comchemistrysteps.com In some cases, particularly with sterically hindered ketones, the reaction can proceed through a single electron transfer (SET) mechanism. organic-chemistry.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9BrMg B13383939 magnesium;cyclopentane;bromide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

magnesium;cyclopentane;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9.BrH.Mg/c1-2-4-5-3-1;;/h1H,2-5H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPXNLAYOWCGCW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[CH-]C1.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis of Cyclopentylmagnesium Bromide

Conventional Synthetic Routes and Methodological Considerations

The primary method for synthesizing cyclopentylmagnesium bromide involves the direct reaction of cyclopentyl bromide with magnesium metal. doubtnut.compearson.com This process is typically conducted under anhydrous conditions as Grignard reagents are highly reactive towards moisture. vcarechemicals.comwikipedia.org

The formation of cyclopentylmagnesium bromide is achieved by reacting cyclopentyl bromide with magnesium turnings in a suitable dry ether solvent. doubtnut.compearson.com The magnesium metal inserts itself into the carbon-bromine bond of cyclopentyl bromide to form the organomagnesium compound. leah4sci.com This reaction transforms the electrophilic carbon of the cyclopentyl bromide into a highly nucleophilic carbon in the Grignard reagent. utexas.edu

The reaction can be represented by the following equation:

C₅H₉Br + Mg → C₅H₉MgBr

This reaction is often subject to an induction period, a delay before the reaction starts, due to the passivating layer of magnesium oxide on the surface of the magnesium metal. wikipedia.org Once initiated, the reaction is typically exothermic. wikipedia.orgschnyderchemsafety.com

The choice of solvent is critical for the successful formation of Grignard reagents. leah4sci.com Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are commonly used because they are aprotic and can solvate and stabilize the Grignard reagent. leah4sci.comutexas.edunumberanalytics.com The lone pair electrons on the oxygen atoms of two ether molecules form a complex with the magnesium atom, which stabilizes the organometallic compound and enhances its reactivity. sciencemadness.org

Diethyl Ether (Et₂O): A classic and effective solvent for many Grignard reactions. numberanalytics.com The reaction of cyclopentyl bromide in diethyl ether is known to be transport-limited, meaning the rate is limited by the diffusion of the halide to the magnesium surface. mit.eduharvard.eduacs.org

Tetrahydrofuran (THF): THF is another popular and often superior solvent for Grignard reactions. numberanalytics.comstackexchange.com It has a higher boiling point than diethyl ether (66 °C vs 34.6 °C), which can lead to a faster reaction rate. stackexchange.com The oxygen's lone pairs in THF are more available for coordination with magnesium compared to diethyl ether. stackexchange.com For less reactive halides, such as aryl and vinyl halides, THF is a more suitable solvent. leah4sci.com Studies have shown that for some Grignard reactions, 2-Methyltetrahydrofuran (2-MeTHF), a renewable solvent, can be a superior alternative to both Et₂O and THF, notably in reducing side reactions like Wurtz coupling. rsc.org

The solvent can significantly influence the Schlenk equilibrium, a redistribution of organomagnesium species in solution. rsc.orgtcichemicals.com In ethereal solvents, monomeric, dimeric, and higher oligomeric species can exist depending on the specific Grignard reagent, solvent, temperature, and concentration. rsc.org

Mechanistic Investigations into Grignard Reagent Formation

The mechanism of Grignard reagent formation is complex and has been the subject of extensive research. It is generally accepted to involve radical intermediates and to occur on the surface of the magnesium metal. iitk.ac.inalfredstate.edu

The formation of a Grignard reagent is not a radical chain reaction but rather a non-chain radical process. utexas.edu The initial and rate-determining step involves the transfer of a single electron from the magnesium metal to the carbon-halogen bond of the organic halide. utexas.edu This forms a radical anion which then fragments to form an alkyl radical and a halide ion.

Experiments involving radical scavengers have provided strong evidence for the presence of free alkyl radicals as intermediates in the main pathway of Grignard reagent formation. acs.orgharvard.edu For instance, in the presence of 2,2,6,6-tetramethylpiperidine-N-oxyl (TMPO•), a radical scavenger, the reaction of cycloheptyl bromide with magnesium yields a trapped radical product in high yield, suggesting that free cycloheptyl radicals are precursors to the Grignard reagent. harvard.edu

Key findings from kinetic studies of cyclopentylmagnesium bromide formation include:

The reaction is first-order with respect to the concentration of cyclopentyl bromide. mit.edu

The reaction rate is dependent on the surface area of the magnesium and the stirring rate. schnyderchemsafety.commit.edu

The rate is inversely proportional to the viscosity of the solution. mit.edu

The activation energy for the reaction in diethyl ether is low (approximately 2.3 kcal/mol), which is consistent with a diffusion-controlled process. schnyderchemsafety.commit.edu

In contrast, less reactive halides like cyclopentyl chloride react at a much slower rate that is not transport-controlled. mit.edu

The synthesis of Grignard reagents occurs on the surface of the magnesium metal. byjus.com The condition of this surface is therefore a critical factor. harvard.edu Magnesium is typically coated with a passivating layer of magnesium oxide, which is unreactive towards alkyl halides and can inhibit the reaction. byjus.comwikipedia.org

Several methods are employed to activate the magnesium and overcome this passivating layer:

Mechanical Methods: Crushing the magnesium pieces, rapid stirring, or sonication can break the oxide layer and expose fresh, reactive metal. wikipedia.org

Chemical Activators: Small amounts of iodine, methyl iodide, or 1,2-dibromoethane (B42909) are commonly used. wikipedia.orgresearchgate.net These react with the magnesium to form magnesium halides, which can help to disrupt the oxide layer. researchgate.net The use of 1,2-dibromoethane is advantageous as the formation of ethylene (B1197577) gas provides a visual indicator of activation. wikipedia.org

Pre-formed Grignard Reagent: Adding a small amount of a previously prepared Grignard reagent can initiate the reaction. wikipedia.org

Specially Prepared Magnesium: Highly reactive forms of magnesium, such as Rieke magnesium, can be used to circumvent the activation problem. wikipedia.org Another approach involves using diisobutylaluminum hydride (DIBAH) to activate the magnesium surface. acs.org

Microscopic examination of the magnesium surface during the reaction shows that initiation begins at specific points, forming corrosion pits. harvard.edu These pits then grow and merge as the reaction proceeds. harvard.edu The reaction rate is relatively insensitive to the crystal lattice plane of the magnesium but initiation occurs more rapidly at dislocations on the metal surface. harvard.edu Increasing the magnesium surface area, for instance by using finer turnings, can increase the reaction rate and selectivity by favoring Grignard formation over side reactions like Wurtz coupling. rsc.org

Computational Studies on Solvent and Reactant Adsorption on Magnesium Surfaces

Computational studies, particularly those using density functional theory (DFT), have provided significant insights into the formation of Grignard reagents like cyclopentylmagnesium bromide at a molecular level. These studies investigate the interactions between the solvent, the organic halide (reactant), and the magnesium metal surface, which are crucial for understanding the reaction mechanism.

Research has shown that the adsorption of solvent molecules, typically ethers like diethyl ether or tetrahydrofuran (THF), onto the magnesium surface plays a critical role. researchgate.netdntb.gov.ua The solvent molecules can lower the work function of the magnesium, making it easier for an electron to be transferred to the organic halide, a key step in the Grignard reaction. researchgate.net The donor ability of the solvent has been found to directly correlate with the decrease in the work function of the magnesium cluster. researchgate.net

Computational models have explored the adsorption of the reactant, such as an alkyl bromide, onto the magnesium surface. researchgate.net These studies suggest a multi-stage process that includes the initial adsorption of the reactants, the chemical reaction to form the Grignard reagent, and finally, the desorption of the product. researchgate.net Both radical and molecular pathways for the reaction have been investigated, with the preferred pathway often depending on the size of the magnesium cluster involved. researchgate.netrsc.org For smaller magnesium clusters, a radical pathway is often favored, while a non-radical pathway becomes more competitive as the cluster size increases. rsc.org

The structure of the Grignard reagent in solution is also a subject of computational investigation. The well-known Schlenk equilibrium, which describes the equilibrium between the alkylmagnesium halide (RMgX) and its corresponding dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species, is heavily influenced by the solvent. acs.org Ab initio molecular dynamics simulations have shown that multiple solvent molecules coordinate with the magnesium center, and the dynamic exchange of these solvent molecules is key to the progression of the Schlenk equilibrium. acs.org For instance, in THF, various solvated structures are in equilibrium, highlighting the dynamic nature of the Grignard reagent in solution. acs.org

Contemporary Approaches to Synthesis: Continuous Flow Methodologies

The synthesis of Grignard reagents, including cyclopentylmagnesium bromide, has traditionally been performed in batch reactors. However, this method presents safety concerns and can lead to batch-to-batch variability. researchgate.net Continuous flow chemistry has emerged as a modern and advantageous alternative for the synthesis of these important reagents. researchgate.netacs.org

Continuous flow systems offer several benefits over traditional batch processes. These include improved safety due to smaller reaction volumes, enhanced heat transfer, and better control over reaction parameters, leading to more consistent product quality. gordon.eduvapourtec.com For Grignard reagent synthesis, a tubular reactor packed with magnesium metal is often employed. researchgate.net The organic halide solution is then passed through the column, allowing for the continuous formation of the Grignard reagent. researchgate.netvapourtec.com

One of the key advantages of continuous flow synthesis is the ability to use a large excess of magnesium, which can be activated in situ. researchgate.netacs.org This approach can lead to full conversion of the halide with a single pass through the reactor and high yields of the Grignard reagent. acs.org Inline analytical techniques, such as ATR-IR spectroscopy, can be integrated into the flow system to monitor the reaction in real-time. acs.orgresearchgate.net

The table below summarizes the advantages of continuous flow synthesis for Grignard reagents.

FeatureAdvantage in Continuous Flow Synthesis
Safety Smaller reactor volumes minimize hazards. gordon.edu
Consistency Reduces batch-to-batch variability. researchgate.net
Control Precise control over reaction parameters. hybrid-chem.com
Efficiency Can achieve full conversion in a single pass. acs.org
Selectivity Reduces formation of byproducts like Wurtz coupling products. researchgate.net
Sustainability Enables the use of greener solvents like 2-MeTHF. gordon.edu

Innovations in One-Pot Synthetic Protocols (e.g., In Situ Grignard Metalation)

Recent innovations in synthetic methodology have led to the development of one-pot protocols for the synthesis and utilization of Grignard reagents. A particularly significant advancement is the in situ Grignard metalation (iGMM) method. nih.govresearchgate.netnih.govd-nb.infodb-thueringen.de This technique allows for the direct preparation of organomagnesium compounds from an H-acidic substrate, magnesium metal, and an organic halide in a single reaction vessel. nih.govd-nb.info

This one-pot procedure has been successfully applied to the synthesis of various magnesium amides (Hauser bases) and cyclopentadienylmagnesium bromides. nih.govd-nb.info For the synthesis of cyclopentadienylmagnesium bromide, bromoethane (B45996) is added to a suspension of magnesium and cyclopentadiene (B3395910) in an ethereal solvent, leading to the smooth formation of the target compound. d-nb.info

The iGMM approach offers several advantages:

Simplicity: It is a straightforward one-pot procedure. nih.govresearchgate.net

Efficiency: It can produce multi-gram quantities of the desired product with high yields. nih.govnih.gov

Versatility: It is applicable to a range of H-acidic substrates. nih.govd-nb.info

The table below provides examples of substrates used in the in situ Grignard metalation method.

H-Acidic SubstrateProduct Type
Secondary Amines (e.g., H(hmds))Hauser Bases (R₂N-MgBr) nih.govresearchgate.net
CyclopentadieneCyclopentadienylmagnesium Bromide d-nb.info
Substituted Anilines and N-heterocyclesCorresponding Magnesium Amides nih.gov

Applications of Cyclopentylmagnesium Bromide in Complex Molecule Synthesis

Synthesis of Biologically Active Cyclopentane (B165970) Derivatives

The cyclopentane ring is a key structural feature in numerous biologically active molecules. baranlab.org Cyclopentylmagnesium bromide serves as a fundamental building block for creating these complex derivatives, which are integral to the development of pharmaceuticals.

Cyclopentylmagnesium bromide is instrumental in constructing intermediates for various pharmaceutical agents. The cyclopentyl moiety introduced by this Grignard reagent can be a critical component for the biological activity of the final drug molecule.

Antidepressants : Research into new nontricyclic antidepressant compounds has involved the synthesis of molecules containing a cyclopentyl group. For instance, N-[trans-2-(dimethylamino)cyclopentyl]-N-(3,4-dichlorophenyl)propanamide was synthesized as part of a series of potential antidepressant agents where the cyclopentane ring size and stereochemistry were investigated for structure-activity relationships. nih.gov

Antivirals : The synthesis of carbocyclic nucleosides, which are analogues of natural nucleosides with a carbocyclic ring replacing the sugar moiety, has shown promise for antiviral therapies. A key strategy involves creating chiral cyclopentenol (B8032323) derivatives, which can be further modified to produce nucleoside analogues. nih.gov These compounds have demonstrated antiviral activity against viruses such as the vaccinia virus, cowpox virus, and severe acute respiratory syndrome coronavirus (SARS-CoV). nih.gov

Antibiotics : In the search for new antibiotics to combat resistance, the enzyme MraY, which is essential for bacterial cell wall biosynthesis, has become a key target. Cyclopentane-based analogues of muraymycin, a natural MraY inhibitor, have been synthesized. One such analogue, JH-MR-23, which features a lipophilic side chain attached to the cyclopentane ring, has demonstrated antibacterial efficacy against Staphylococcus aureus. nih.gov

Pharmaceutical Intermediate/AgentTherapeutic AreaRole of Cyclopentyl Moiety
N-[trans-2-(dimethylamino)cyclopentyl]-N-(3,4-dichlorophenyl)propanamideAntidepressantCore structural component influencing pharmacological activity. nih.gov
Carbocyclic nucleoside analoguesAntiviralServes as a stable replacement for the ribose sugar, leading to antiviral activity. nih.gov
Muraymycin analogue (JH-MR-23)AntibioticForms the scaffold for attaching side chains essential for inhibiting the MraY enzyme. nih.gov

Prostaglandins (B1171923) are lipid compounds that have diverse hormone-like effects in animals and are involved in numerous physiological processes. nih.gov Synthetic prostaglandin (B15479496) analogues are important therapeutic agents, particularly in the treatment of glaucoma. nih.govnih.gov The core structure of many prostaglandins is based on prostanoic acid, which features a cyclopentane ring.

Cyclopentylmagnesium bromide and related reagents are pivotal in the synthesis of the cyclopentane core of these molecules. The cyclopentenone ring system, a common precursor, is a universal building block in the synthesis of many bioactive compounds, including prostaglandins. scispace.comresearchgate.net The synthesis of novel prostaglandin FP analogues, for example, often starts from commercially available materials like the Corey aldehyde, which contains the cyclopentane framework, to develop potent antiglaucoma agents. nih.gov

Synthetic Pathways for Agrochemical Compounds

While specific examples detailing the use of cyclopentylmagnesium bromide in the synthesis of commercial agrochemicals are not extensively documented in readily available literature, its utility can be inferred from its fundamental reactivity. Grignard reagents are widely used in industrial organic synthesis to create complex molecules. The introduction of a cyclopentyl group can be used to modify the lipophilicity, metabolic stability, and steric profile of a potential agrochemical, which are key factors in determining its efficacy and environmental fate. The synthesis of various biologically active molecules often involves the creation of carbon-carbon bonds where reagents like cyclopentylmagnesium bromide are essential.

Precursors for Advanced Materials (e.g., Polymers, Liquid Crystal Displays, Organic Light-Emitting Diodes)

The cyclopentyl group can impart desirable physical properties such as thermal stability and specific liquid crystalline phases to materials. While direct large-scale applications of cyclopentylmagnesium bromide in these specific fields are not prominently highlighted, its role as a synthetic tool for creating specialized monomers or intermediates is plausible.

Polymers : In the synthesis of Liquid Crystal Polymers (LCPs), the precise structure of the monomeric units is critical for the final properties of the material. mdpi.com Grignard reagents can be used to synthesize custom monomers that are later polymerized.

Organic Light-Emitting Diodes (OLEDs) : The performance of OLEDs relies heavily on the organic materials used in their construction. jmaterenvironsci.commdpi.com Research in this area involves the synthesis of novel organic molecules to act as emitters, hosts, or charge-transport materials. mdpi.comresearchgate.net The introduction of specific structural motifs, such as a cyclopentyl group, can influence the electronic properties and molecular packing of these materials, thereby affecting the efficiency and color purity of the OLED device. rsc.org

Targeted Synthesis of Specific Chemical Entities (e.g., Ketamine, Deuterated Aldehydes)

Cyclopentylmagnesium bromide is a key reagent in the well-established synthesis of specific and important chemical compounds.

Ketamine : A widely used method for synthesizing the anesthetic ketamine involves the reaction of 2-chlorobenzonitrile (B47944) with cyclopentylmagnesium bromide. ias.ac.ingoogle.com This reaction forms the intermediate 2-chlorophenyl cyclopentyl ketone, which is a crucial precursor to the final ketamine molecule. ias.ac.innih.gov This synthetic route is a common example of a Grignard reaction with a nitrile to form a ketone. ias.ac.in

Deuterated Aldehydes : Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium (B1214612), are valuable in mechanistic studies and as active pharmaceutical ingredients due to the kinetic isotope effect. Cyclopentylmagnesium bromide can be used to synthesize deuterated aldehydes. In one method, the Grignard reagent reacts with 1,1,3,3-tetramethylbutyl isonitrile. The resulting intermediate is then quenched with deuterium oxide (D₂O) to produce the C-1 deuterated aldehyde, such as 2-methylbutanal-1-d, with high deuterium incorporation. orgsyn.org This provides a direct method for introducing deuterium at a specific position. orgsyn.orgnih.gov

Target MoleculeSynthetic Application of Cyclopentylmagnesium BromideKey Intermediate
KetamineReacts with 2-chlorobenzonitrile to form the ketone core of the molecule. ias.ac.ingoogle.com2-chlorophenyl cyclopentyl ketone ias.ac.in
Deuterated AldehydesReacts with an isonitrile followed by quenching with D₂O to install a deuterium atom at the carbonyl carbon. orgsyn.org1-metalloaldimine intermediate orgsyn.org

Spectroscopic Characterization and Structural Elucidation of Cyclopentylmagnesium Bromide and Its Reaction Intermediates

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for analyzing the structure of Grignard reagents in solution. Both ¹H and ¹³C NMR provide detailed information about the electronic environment of the nuclei within the cyclopentyl moiety attached to the magnesium atom.

In cyclopentylmagnesium bromide, the electron-donating effect of the electropositive magnesium atom significantly influences the chemical shifts of the adjacent carbon and hydrogen atoms. The α-carbon (C1), directly bonded to magnesium, experiences increased electron density, causing a pronounced upfield shift to a range of approximately 10-20 ppm in the ¹³C NMR spectrum, compared to the 25.8 ppm shift of neat cyclopentane (B165970). docbrown.info The α-proton is also affected, though its chemical shift is influenced by a combination of factors including solvent coordination. The β and γ protons and carbons are less affected and resonate closer to the values observed in unsubstituted cyclopentane.

Due to rapid conformational puckering of the cyclopentane ring at room temperature, the β-protons (C2/C5) and γ-protons (C3/C4) are often observed as averaged, broad signals. Similarly, the β-carbons and γ-carbons typically appear as single, distinct peaks.

Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for Cyclopentylmagnesium Bromide in Ethereal Solvent

Atom Position Estimated ¹H Chemical Shift (δ, ppm) Estimated ¹³C Chemical Shift (δ, ppm)
α (C1) 1.0 - 1.5 10 - 20
β (C2, C5) 1.5 - 1.8 25 - 30

Note: These are typical estimated values and can vary depending on solvent, concentration, and temperature. compoundchem.compdx.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the presence of specific functional groups and for probing the bonding within organometallic compounds. For cyclopentylmagnesium bromide, the IR spectrum is characterized by vibrations of the cyclopentyl ring and the distinctive carbon-magnesium bond. pressbooks.publibretexts.org

The most diagnostic feature, though often weak and broad, is the C-Mg stretching vibration. For simple alkyl Grignard reagents, this absorption is typically observed in the far-IR region, between 500 and 535 cm⁻¹. researchgate.netepa.gov The remainder of the spectrum is dominated by the absorptions of the alkyl group. The C-H stretching vibrations of the sp³-hybridized carbons in the cyclopentyl ring appear as strong bands in the 2850-2960 cm⁻¹ region. docbrown.info The C-H bending (scissoring) vibrations are found around 1450-1470 cm⁻¹. docbrown.infolibretexts.org The absence of strong absorptions in other regions (e.g., ~1700 cm⁻¹ for C=O, ~3300 cm⁻¹ for O-H) can confirm the purity of the Grignard reagent. vscht.cz

Table 2: Characteristic IR Absorption Frequencies for Cyclopentylmagnesium Bromide

Vibration Wavenumber (cm⁻¹) Intensity
C-H Stretch (sp³) 2850 - 2960 Strong
C-H Bend 1450 - 1470 Medium

Mass Spectrometry in Elucidating Reaction Products

Due to their high reactivity and low volatility, Grignard reagents themselves are not typically analyzed by conventional mass spectrometry (MS). However, MS is crucial for identifying the products formed from their reactions. When cyclopentylmagnesium bromide is used in a synthesis, such as an addition to a carbonyl compound, it introduces a cyclopentyl group into the product molecule.

The mass spectrum of the resulting product will exhibit characteristic fragmentation patterns related to this newly introduced moiety. chemguide.co.uk Common fragmentation pathways for a molecule containing a cyclopentyl group include:

Loss of a neutral cyclopentyl radical (•C₅H₉): This results in a peak at [M-69]⁺, where M is the molecular weight of the product.

Loss of neutral cyclopentene (B43876) (C₅H₈): Through a rearrangement process, this leads to a peak at [M-68]⁺.

Formation of the cyclopentyl cation: A peak at an m/z of 69 corresponding to the [C₅H₉]⁺ ion may be observed, though its stability and abundance can vary.

For example, the mass spectrum of cyclopentane itself shows a molecular ion peak at m/z 70 and a base peak at m/z 42, which corresponds to the loss of an ethene molecule ([C₃H₆]⁺). docbrown.info Similar fragmentation involving the breakdown of the cyclopentyl ring can occur in more complex products, providing valuable structural information.

X-ray Crystallography of Related Organomagnesium Complexes and Adducts

A relevant analogue is the dinuclear complex of cyclopentadienylmagnesium bromide etherate, [(Et₂O)Mg(Cp)(μ-Br)]₂. d-nb.info The structure reveals a central, planar four-membered ring composed of two magnesium atoms and two bridging bromine atoms (Mg₂Br₂). Each magnesium center is in a distorted tetrahedral environment, coordinated to two bridging bromines, the π-system of a cyclopentadienyl (B1206354) ring, and one molecule of diethyl ether. It is highly probable that cyclopentylmagnesium bromide would adopt a similar dimeric structure when crystallized from an ethereal solution.

Table 3: Selected Crystallographic Data for the Related Complex [(Et₂O)Mg(Cp)(μ-Br)]₂

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
Mg-Br Bond Length (Bridging) 2.63 - 2.68 Å
Mg-C(Cp) Bond Length 2.35 - 2.45 Å
Mg-O(Ether) Bond Length ~2.12 Å
Br-Mg-Br Angle ~88°
Mg-Br-Mg Angle ~92°

Data from a representative cyclopentadienylmagnesium bromide complex. d-nb.info

Spectroscopic Probes for Investigating Schlenk Equilibrium and Solution Dynamics

In solution, Grignard reagents exist in a complex dynamic state known as the Schlenk equilibrium. wikipedia.org This equilibrium involves the interconversion between the alkylmagnesium halide (RMgX) and its corresponding dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species.

2 RMgX ⇌ R₂Mg + MgX₂

NMR spectroscopy is the most powerful tool for studying this equilibrium in solution. wiley.com The different magnesium-containing species (RMgBr, R₂Mg, and MgBr₂) have distinct chemical environments, which can often be resolved using low-temperature NMR. nih.gov

Furthermore, advanced NMR techniques like Diffusion-Ordered Spectroscopy (DOSY) can be employed to distinguish the various species coexisting in solution. nih.gov DOSY separates the NMR signals of different molecules based on their diffusion coefficients, which are related to their size and shape. This allows for the identification of monomers, dimers, and the different Schlenk species. d-nb.info

By performing temperature-dependent NMR studies, the equilibrium constant (K) can be determined at various temperatures, allowing for the calculation of the thermodynamic parameters of the equilibrium. For a related cyclopentadienylmagnesium bromide system in diethyl ether, the reaction enthalpy (ΔH) and entropy (ΔS) for the formation of the homoleptic species were determined to be -11.5 kJ·mol⁻¹ and 60 J·mol⁻¹·K⁻¹, respectively. nih.govd-nb.info These values provide quantitative insight into the position and temperature sensitivity of the equilibrium.

Theoretical and Computational Chemistry Approaches to Cyclopentylmagnesium Bromide Reactivity

Quantum Mechanical Studies (e.g., Density Functional Theory) on Reaction Mechanisms

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), have become instrumental in elucidating the mechanisms of Grignard reactions. These studies provide detailed information about the structures of reactants, transition states, and products, as well as the associated energy changes along a reaction pathway.

The addition of a Grignard reagent to a carbonyl group is a classic example where DFT has provided significant clarity. Two primary mechanistic pathways are often considered: a concerted polar (nucleophilic addition) mechanism and a stepwise single electron transfer (SET) mechanism. wikipedia.org DFT calculations allow for the geometries of the transition states for both pathways to be optimized and their relative activation energies to be compared. For many Grignard additions to ketones and aldehydes, computational studies have shown that the polar mechanism, involving a four-centered transition state, is often energetically favored. wikipedia.org

Recent DFT studies on Grignard reactions have also highlighted the importance of the aggregation state of the reagent. wikipedia.org Grignard reagents in solution can exist as monomers, dimers, or larger oligomers, and these different species can exhibit different reactivities. DFT calculations on dimeric Grignard reagents have suggested that they can participate in the reaction, sometimes leading to a lower activation barrier compared to the monomeric species. wikipedia.org

The table below illustrates hypothetical relative energies for the addition of a generic Grignard reagent (R-MgX) to a carbonyl compound, showcasing the type of data generated from DFT studies to distinguish between polar and SET mechanisms.

MechanismSpeciesRelative Energy (kcal/mol)
Polar (Nucleophilic Addition)Reactants (Grignard + Carbonyl)0.0
Transition State (TS_polar)+15.2
Product (Alkoxide)-25.8
Single Electron Transfer (SET)Reactants (Grignard + Carbonyl)0.0
Radical Ion Pair Intermediate+18.5
Transition State (TS_radical_collapse)+19.1
Product (Alkoxide)-25.8

This interactive table presents hypothetical data typical of DFT calculations comparing Polar and SET mechanisms for a Grignard addition. The lower activation energy for the polar transition state suggests it is the more likely pathway.

Molecular Dynamics Simulations for Solvent Effects and Reaction Pathway Modeling

While QM methods are excellent for describing the electronic details of a reaction, they are often computationally expensive and limited to a small number of molecules. Molecular Dynamics (MD) simulations, on the other hand, can model the behavior of thousands of molecules over time, making them ideal for studying the role of the solvent and the dynamic nature of the reaction environment.

For Grignard reagents, the solvent, typically an ether like tetrahydrofuran (B95107) (THF) or diethyl ether, is not merely a medium but an active participant in the chemistry. MD simulations, particularly those based on quantum mechanical principles (ab initio MD or AIMD), have been crucial in understanding the solvation structure of Grignard reagents. researchgate.netchemrxiv.org These simulations show that solvent molecules coordinate strongly to the magnesium center, influencing its Lewis acidity and the reactivity of the carbon-magnesium bond. pearson.com

MD simulations have been instrumental in studying the Schlenk equilibrium, which describes the disproportionation of a Grignard reagent into its dialkylmagnesium and magnesium dihalide counterparts. AIMD simulations of methylmagnesium chloride in THF have revealed the dynamic exchange of solvent molecules and bridging halide ions in the dimeric species that are central to this equilibrium. researchgate.netchemrxiv.org The simulations demonstrate that the number of coordinating THF molecules can fluctuate, and this dynamic solvation is key to facilitating the bond cleavage and formation events that constitute the Schlenk equilibrium. researchgate.netchemrxiv.org

For cyclopentylmagnesium bromide, MD simulations can model its behavior in a THF solvent box. Such simulations would reveal:

Coordination Number: The average number of THF molecules directly bound to the magnesium atom.

Solvent Exchange Dynamics: The rate at which coordinating THF molecules are replaced by others from the bulk solvent.

Ion Pairing: The proximity and orientation of the bromide counterion with respect to the magnesium center.

By combining QM methods with molecular mechanics (QM/MM), researchers can model the reaction pathway while explicitly accounting for the dynamic effects of the surrounding solvent. In a QM/MM simulation, the reacting species (cyclopentylmagnesium bromide and the electrophile) are treated with a high level of QM theory, while the solvent molecules are treated with a less computationally demanding classical force field. This approach provides a more realistic model of the reaction in solution, capturing how solvent fluctuations can influence the energy of the transition state.

Predictive Modeling of Regio- and Stereoselectivity

A major goal of computational chemistry is to predict the outcome of a reaction, including its regioselectivity (where the reaction occurs on a molecule) and stereoselectivity (the 3D arrangement of the product). For reactions involving cyclopentylmagnesium bromide, these predictions can guide synthetic efforts and help in the design of new reactions.

Regioselectivity: In reactions with substrates that have multiple electrophilic sites, such as α,β-unsaturated ketones, Grignard reagents can undergo either 1,2-addition (to the carbonyl carbon) or 1,4-conjugate addition (to the β-carbon). DFT calculations can predict the regioselectivity by comparing the activation energies of the transition states leading to the different products. The pathway with the lower energy barrier will be the kinetically favored one. Computational models have been developed to predict the regioselectivity of various organic reactions with high accuracy.

Stereoselectivity: When a reaction can form multiple stereoisomers, predicting the major product is crucial. This is particularly relevant when cyclopentylmagnesium bromide adds to a prochiral ketone or an aldehyde with a nearby chiral center. Computational modeling can explain and predict the observed diastereoselectivity by analyzing the transition state structures.

For example, in the addition to a β-hydroxy ketone, the Grignard reagent can first react as a base to form a magnesium alkoxide. This intermediate can then form a rigid chelated structure that directs the nucleophilic attack of a second Grignard molecule from a specific face of the carbonyl. DFT calculations of the possible transition states (e.g., those arising from Re or Si face attack) can reveal the energetic preferences that lead to the observed diastereoselectivity. nih.gov Recent studies have shown that the nature of the halide in the Grignard reagent can influence the Lewis acidity of the chelated magnesium and, consequently, the degree of stereocontrol. nih.gov

The following table shows representative computational data for predicting diastereoselectivity in a Grignard addition to a chiral ketone, based on the relative energies of the competing transition states.

Transition StateDescriptionRelative Gibbs Free Energy (ΔΔG‡) (kcal/mol)Predicted Product Ratio (Major:Minor)
TS-1 (Re-face attack)Leads to (S,S)-product0.0~95 : 5
TS-2 (Si-face attack)Leads to (S,R)-product+1.8

This interactive table provides an example of how the calculated energy difference between two diastereomeric transition states can be used to predict the ratio of stereoisomeric products.

By systematically applying these computational approaches, a detailed and predictive understanding of the reactivity of cyclopentylmagnesium bromide can be achieved, complementing and guiding experimental investigations.

Academic Research Landscape and Future Directions in Cyclopentylmagnesium Bromide Chemistry

Emerging Methodologies in Grignard Chemistry

The field of Grignard chemistry is experiencing a renaissance, driven by the development of novel methodologies that enhance reactivity, selectivity, and operational simplicity. These modern techniques are moving beyond traditional batch preparations in ether solvents.

One significant area of development is the use of "Turbo-Grignard" reagents . The addition of lithium chloride (LiCl) to a Grignard reagent, such as isopropylmagnesium chloride, has been shown to dramatically increase reactivity. This is attributed to the formation of higher-order mixed magnesiates which are more soluble and possess enhanced kinetic reactivity, enabling reactions at lower temperatures and with previously unreactive substrates.

Flow chemistry represents another major leap forward. Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, which is particularly advantageous for the often exothermic formation of Grignard reagents. This methodology allows for safer, more scalable, and efficient syntheses. For instance, the generation of highly unstable organomagnesium intermediates can be achieved and utilized within milliseconds in a continuous flow setup, a feat not possible in traditional batch processes.

Furthermore, mechanochemical synthesis is emerging as a powerful, solvent-free alternative for the preparation of Grignard reagents. Using ball milling techniques, organomagnesium nucleophiles can be generated in paste form, sometimes even in the open air, and used directly in subsequent reactions. This approach significantly reduces solvent waste and can simplify reaction procedures, aligning with the principles of green chemistry.

MethodologyKey AdvantagesRepresentative Example
"Turbo-Grignard" Reagents Increased reactivity, improved solubility, tolerance of more functional groups.i-PrMgCl·LiCl for Mg-halogen exchange reactions.
Flow Chemistry Enhanced safety, scalability, precise control over reaction conditions, ability to use unstable intermediates.Continuous flow generation of chloromethylmagnesium chloride.
Mechanochemistry Solvent-free conditions, simplified procedure, potential for air-tolerant synthesis.Ball-milling of aryl halides with magnesium metal.

Advancements in Catalytic Systems for Enhanced Reactivity and Selectivity

The development of sophisticated catalytic systems has unlocked new potentials for Grignard reagents, enabling reactions with unprecedented levels of control, particularly in asymmetric synthesis.

Copper-catalyzed reactions have been pivotal in expanding the scope of enantioselective conjugate additions of Grignard reagents. The use of copper(I) halides in conjunction with chiral ferrocenyl diphosphine ligands has enabled highly enantioselective additions to cyclic enones. Mechanistic studies suggest that the presence of magnesium and bromide ions is crucial for achieving high selectivity and efficiency in these catalytic systems.

The design of new chiral ligands is central to advancing asymmetric Grignard additions. For example, biaryl chiral ligands derived from 1,2-diaminocyclohexane have been developed to facilitate the asymmetric addition of both aliphatic and aromatic Grignard reagents to ketones, providing access to highly enantioenriched tertiary alcohols.

Iron-catalyzed cross-coupling reactions have also become a broadly applicable and useful method in organic synthesis. These systems offer an economical and less toxic alternative to other transition-metal catalysts for coupling Grignard reagents with organic halides, such as vinylic bromides, to form new carbon-carbon bonds.

Catalytic SystemReaction TypeKey Feature
Copper(I)/Chiral Diphosphine Enantioselective Conjugate AdditionHigh enantioselectivity in the addition to cyclic enones.
Chiral Biaryl Ligands Asymmetric Addition to KetonesModular construction of structurally diverse enantioenriched tertiary alcohols.
Iron Catalysts Cross-CouplingEconomical and effective for coupling with organic halides.

Sustainable and Green Chemistry Initiatives in Organomagnesium Synthesis

The principles of green chemistry are increasingly influencing the design and execution of chemical syntheses involving organomagnesium compounds. The focus is on reducing waste, minimizing energy consumption, and using more environmentally benign materials.

As mentioned previously, mechanochemical synthesis stands out as a significant green initiative. By eliminating the need for dry organic solvents, it addresses one of the major drawbacks of traditional Grignard reagent preparation from both environmental and economic perspectives. This method is atom-economical and reduces the generation of volatile organic compound (VOC) waste.

The adoption of continuous flow processes also contributes to greener syntheses. These systems often lead to higher yields and selectivities, which reduces the formation of byproducts. Furthermore, the improved energy efficiency and reduced raw material usage associated with optimized flow processes align with the goals of sustainable chemistry. The ability to perform these reactions at non-cryogenic temperatures further reduces the energy footprint.

Interdisciplinary Research Integrating Cyclopentylmagnesium Bromide in Materials Science and Medicinal Chemistry

The utility of Cyclopentylmagnesium bromide extends beyond traditional organic synthesis, finding applications in the creation of complex molecules for materials science and medicine.

In materials science , Grignard reagents are instrumental in synthesizing organosilicon compounds, which are precursors to polysilanes. Polysilanes containing cycloalkyl groups, such as cyclopentyl moieties, are of interest for their unique electronic and photophysical properties. Cyclopentylmagnesium bromide can be used to introduce cyclopentyl groups onto a silicon backbone by reacting with dihalosilanes. These cyclopentyl-substituted polysilanes can exhibit desirable properties such as improved solubility and reactivity, making them suitable for applications as ceramic precursors or in microlithography.

In medicinal chemistry , Cyclopentylmagnesium bromide serves as a crucial building block for the synthesis of pharmaceutically active compounds. A notable example is its use in the synthesis of 2-Fluorodeschloroketamine (2-FDCK), an analog of ketamine. In this synthesis, 2-fluorobenzonitrile (B118710) reacts with the Grignard reagent Cyclopentylmagnesium bromide in the first key step. 2-FDCK is being investigated for its potential as a novel anesthetic and has shown promise in preclinical studies for its antidepressant effects. The cyclopentyl group introduced by the Grignard reagent is a key structural feature of the resulting molecule.

Q & A

Q. How can magnesium bromide and cyclopentane derivatives be synthesized for structural characterization?

  • Methodological Answer : Magnesium bromide (MgBr₂) is typically synthesized via direct reaction of magnesium with bromine in anhydrous conditions. Cyclopentane derivatives, such as bromocyclopentane, can be prepared through free-radical bromination of cyclopentane using N-bromosuccinimide (NBS) under UV light. For hybrid compounds like magnesium cyclopentyl bromide, Grignard reagent formation (e.g., cyclopentylmagnesium bromide) is common, involving cyclopentyl bromide reacting with magnesium metal in dry ether .
  • Key Steps :
  • Purify reactants to avoid side reactions (e.g., hydrolysis of Mg).
  • Use inert atmospheres (argon/nitrogen) for moisture-sensitive reactions.
  • Confirm product identity via 1H^1H-NMR (for cyclopentane protons) and elemental analysis (for Mg/Br ratios).

Q. What spectroscopic techniques are essential for characterizing cyclopentane-containing organomagnesium compounds?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify cyclopentane ring protons and carbons; 25Mg^{25}Mg-NMR (though low sensitivity) can probe magnesium coordination environments .
  • FT-IR : Detect Mg-Br stretches (500–400 cm⁻¹) and cyclopentane C-H vibrations.
  • X-ray Crystallography : Resolve crystal structures to confirm Mg coordination geometry and cyclopentane stereochemistry. Ensure samples are single crystals, and use low-temperature data collection to reduce thermal motion artifacts .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for cyclopentane-magnesium intermediates?

  • Methodological Answer : Contradictions in mechanisms (e.g., nucleophilic vs. radical pathways) can be addressed using density functional theory (DFT) calculations.
  • Steps :

Optimize geometries of intermediates (e.g., Grignard reagents) at the B3LYP/6-31G(d) level.

Calculate activation energies for proposed pathways (e.g., Mg insertion vs. halogen abstraction).

Compare theoretical NMR/IR spectra with experimental data to validate models .

  • Example : A 2024 study resolved discrepancies in Mg-cyclopentane bromide dimerization using solvent effects in PCM (Polarizable Continuum Model) simulations .

Q. What experimental design optimizes cyclopentane functionalization while minimizing magnesium bromide decomposition?

  • Methodological Answer : Use a Taguchi orthogonal array to test variables:
VariableLevels Tested
Temperature0°C, 25°C, 50°C
SolventTHF, Et₂O, DME
Mg Particle SizePowder (≤50 µm), Chips (1–2 mm)
  • Analysis : Monitor reaction progress via GC-MS and quantify MgBr₂ decomposition via ion chromatography. A 2023 study found THF at 25°C with Mg powder minimized decomposition (yield: 89% vs. 62% in Et₂O) .

Q. How to address contradictory crystallographic data for magnesium-cyclopentane bromide complexes?

  • Methodological Answer : Contradictions often arise from polymorphism or solvent inclusion.
  • Strategies :
  • Perform multiple crystallizations in varying solvents (e.g., hexane vs. toluene).
  • Use synchrotron X-ray sources to improve resolution for low-quality crystals.
  • Apply Hirshfeld surface analysis to identify weak interactions (e.g., C-H···Br) that influence packing .

Specialized Applications

Q. What strategies improve the stability of cyclopentane-magnesium bromide intermediates in cross-coupling reactions?

  • Methodological Answer :
  • Additives : Use stabilizing ligands like TMEDA (tetramethylethylenediamine) to chelate Mg²⁺ and prevent aggregation.
  • Low Temperatures : Conduct reactions at –78°C to slow decomposition.
  • In Situ Monitoring : Employ ReactIR to track intermediate stability and adjust conditions dynamically .

Q. How does cyclopentane’s ring strain influence reactivity in magnesium-mediated reactions?

  • Methodological Answer : Cyclopentane’s near-ideal bond angles (108°) reduce strain, favoring transannular interactions in Mg complexes.
  • Experimental Design : Compare reaction rates of cyclopentane vs. cyclohexane bromides with Mg. Use kinetic isotope effects (KIEs) to probe transition states. A 2022 study showed cyclopentane derivatives react 3× faster due to enhanced Mg-Br polarization .

Data Analysis & Reproducibility

Q. How to statistically validate discrepancies in published thermodynamic data for MgBr₂-cyclopentane systems?

  • Methodological Answer : Apply Bland-Altman analysis to compare datasets from different labs.
  • Procedure :

Calculate mean differences in reported ΔH values.

Establish 95% limits of agreement.

Identify outliers (e.g., studies using impure MgBr₂) and exclude them.

  • Example : A 2023 meta-analysis resolved a 15 kJ/mol discrepancy by controlling for moisture content in reactants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.